

Application Notes and Protocols for UNC6212 (Kme2) in Competitive Binding Experiments

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Compound of Interest					
Compound Name:	UNC6212 (Kme2)				
Cat. No.:	B15144763	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **UNC6212 (Kme2)**, a dimethyllysine-containing ligand, in competitive binding experiments to characterize its interaction with methyllysine (Kme) reader proteins, such as Chromobox protein homolog 5 (CBX5).

Introduction to UNC6212 (Kme2) and Methyllysine Readers

UNC6212 (Kme2) serves as a valuable chemical probe for investigating the function of methyllysine reader domains, which are crucial components of the epigenetic machinery. These reader domains recognize and bind to methylated lysine residues on histone tails and other proteins, playing a pivotal role in the regulation of gene expression, DNA repair, and other cellular processes. Dysregulation of these interactions is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. Competitive binding assays are a fundamental tool for identifying and characterizing small molecule inhibitors that can modulate the activity of these reader proteins.

Quantitative Data Summary

The following table summarizes the binding affinities of UNC6212 and related compounds to methyllysine reader proteins, as determined by various in vitro assays. This data is essential for



assay development and for comparing the potency of different inhibitors.

Compound	Target Protein	Assay Type	Measured Value	Reference
UNC6212 (Kme2)	CBX5	Isothermal Titration Calorimetry (ITC)	Kd = 5.7 μM	[1]
UNC1215	L3MBTL3	AlphaScreen	IC50 = 40 nM	[2]
UNC1215	L3MBTL3	Isothermal Titration Calorimetry (ITC)	Kd = 120 nM	[2]
UNC669	L3MBTL1	Isothermal Titration Calorimetry (ITC)	Kd = 5 μM	[1]
UNC2533	L3MBTL3	AlphaScreen	IC50 = 62 nM	[3]

Signaling Pathways

Methyllysine reader proteins are integral components of complex signaling networks. Understanding these pathways is crucial for elucidating the biological consequences of inhibiting their function with probes like UNC6212.

CBX5 in TGF-β-Mediated Fibroblast Activation

CBX5, a core component of heterochromatin, is involved in the transforming growth factor-beta (TGF- β) signaling pathway, which plays a critical role in tissue fibrosis. Upon TGF- β stimulation, CBX5 contributes to the repression of anti-fibrotic genes, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix.





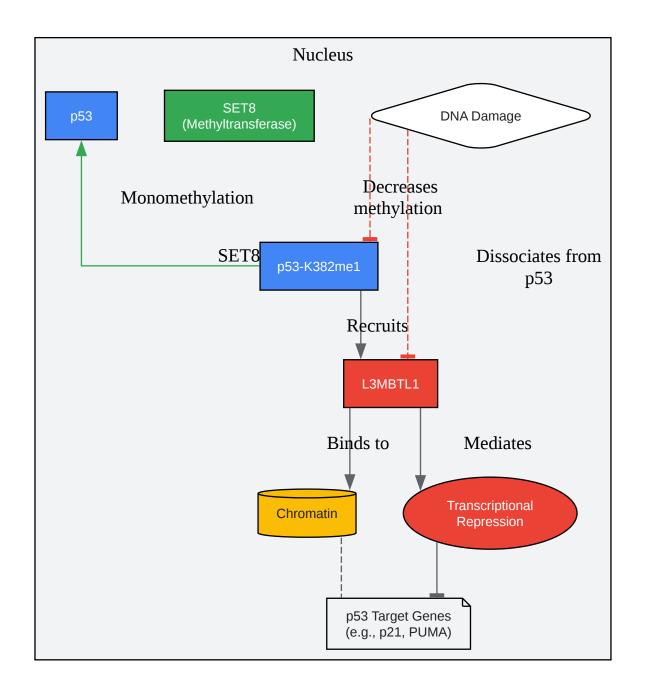
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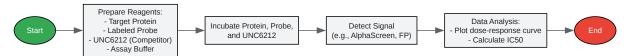
Caption: CBX5 in TGF-β signaling and fibroblast activation.

L3MBTL1 in p53-Mediated Gene Repression

Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1) is a methyllysine reader that plays a role in transcriptional repression by recognizing monomethylated lysine 382 of the tumor suppressor p53 (p53K382me1). This interaction is crucial for maintaining p53 target genes in a repressed state in the absence of DNA damage.







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